molecular formula C9H13ClN2O2 B2855417 methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1856032-56-8

methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2855417
CAS No.: 1856032-56-8
M. Wt: 216.67
InChI Key: CRZFNBPIDVWZKW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate (CAS: 791079-98-6) is a pyrazole derivative featuring a chloro substituent at position 4, an isobutyl group at position 1, and a methyl ester at position 5. This compound has been explored in pharmaceutical and agrochemical research due to the versatility of pyrazole cores in modulating biological activity .

Properties

IUPAC Name

methyl 4-chloro-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZFNBPIDVWZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid with isobutylhydrazine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the isobutyl group can influence its binding affinity and selectivity towards these targets. The pyrazole ring itself is known to participate in hydrogen bonding and π-π interactions, which can further modulate its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Methyl 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylate and Analogs
Compound Name Position 1 Position 4 Position 5 Key Differences
This compound Isobutyl Chloro Methyl ester Reference compound
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate Methyl Bromo Methyl ester Bromo (vs. chloro), methyl (vs. isobutyl)
Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Methyl Chloro Ethyl ester (position 3) Ester position (3 vs. 5), ethyl (vs. methyl ester)
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Carboximidamide - 4-Chlorophenyl (dihydro) Saturated pyrazoline ring, phenyl substituents

Key Comparative Insights

Halogen Substituents (Chloro vs. Bromo): The target compound’s 4-chloro group offers moderate electronegativity and smaller steric bulk compared to bromo in the analog from . Chloro derivatives typically exhibit lower molecular weight and may influence reactivity in cross-coupling reactions.

Alkyl Groups (Isobutyl vs. Methyl):

  • The isobutyl group at position 1 in the target compound introduces significant steric hindrance compared to methyl in . This could impact binding affinity in biological targets or solubility in polar solvents.
  • Isobutyl’s branched structure may enhance metabolic stability compared to linear alkyl chains.

The shift of the ester group from position 5 (target compound) to position 3 () may affect electronic distribution across the pyrazole ring, altering acidity and hydrogen-bonding capacity.

Ring Saturation and Additional Substituents: Dihydro-pyrazoles (e.g., ) feature a saturated five-membered ring, which reduces aromaticity and may enhance conformational flexibility for target binding.

Q & A

Q. What are the standard synthetic routes for methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate?

A common approach involves functionalizing pyrazole precursors through nucleophilic substitution or esterification. For example, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux, while the isobutyl group is introduced via alkylation of the pyrazole nitrogen. A scalable method involves continuous flow reactors to optimize temperature and pressure, improving yield (≥85%) and purity (≥95%) .

Q. How is the compound characterized structurally?

Structural elucidation typically combines:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~3.8 ppm for methyl ester, δ ~160 ppm for carbonyl).
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈1.73 Å, pyrazole ring planarity) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (MW: 216.65 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key factors include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance chlorination efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) .
  • Flow chemistry : Reduces batch variability and improves scalability .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Docking simulations : Assess binding affinity to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Model stability in aqueous environments (e.g., solvation free energy ≈−15 kcal/mol) .

Q. How do substituents influence reactivity and bioactivity?

A comparative study of analogs reveals:

SubstituentEffect on Reactivity/BioactivityReference
4-Chloro Enhances electrophilicity; increases antimicrobial activity
1-Isobutyl Improves lipophilicity (logP ≈2.5); enhances CNS penetration
5-Carboxylate Facilitates hydrogen bonding with target proteins

Q. What are the structure-activity relationships (SAR) in biological systems?

  • Antimicrobial activity : The chloro group at C4 disrupts bacterial cell membranes (MIC ≈8 µg/mL against S. aureus) .
  • Anti-inflammatory effects : The isobutyl chain reduces COX-2 inhibition (IC₅₀ ≈50 nM) compared to methyl analogs .
  • Metabolic stability : Ester hydrolysis in liver microsomes (t₁/₂ ≈2.5 hours) impacts bioavailability .

Data Contradictions and Limitations

Q. How should researchers address discrepancies in reported biological activities?

  • Experimental replication : Validate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Impurity analysis : Use HPLC to rule out side products (e.g., hydrolyzed carboxylate derivatives) .
  • Species variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .

Q. What safety protocols are recommended given limited toxicity data?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood.
  • Disposal : Incinerate via licensed waste management services .
  • Ecotoxicity : Assume persistence in soil (half-life >60 days) due to aromatic stability .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature60–80°CPrevents decomposition
Catalyst (ZnCl₂)10 mol%Accelerates chlorination
Solvent (DMF)0.5 MEnhances intermediate solubility

Q. Table 2: Comparative Bioactivity of Pyrazole Analogs

CompoundBioactivity (IC₅₀)Key Structural Feature
Methyl 4-chloro-1-isobutyl derivative50 nM (COX-2)Isobutyl chain
Ethyl 5-amino-1-methyl derivative120 nM (COX-2)Amino group at C5

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